molecular formula C19H14N2O5S B2711264 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 337353-37-4

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No.: B2711264
CAS No.: 337353-37-4
M. Wt: 382.39
InChI Key: KQULXHMRAVGTHT-UHFFFAOYSA-N
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Description

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates a thiazolidine ring, a nitrophenyl group, and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric and sulfuric acids.

    Coupling with Chromenone: The final step involves coupling the thiazolidine derivative with a chromenone precursor. This can be achieved through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are carried out in large reactors with precise control over temperature and pH.

    Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides (e.g., sodium borohydride), which may reduce the nitro group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(4-nitrophenyl)thiazolidine-2-carbonyl)-2H-chromen-2-one: Similar structure but with a different position of the carbonyl group.

    4-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one: Variation in the position of the chromenone moiety.

Uniqueness

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c22-17(15-11-13-3-1-2-4-16(13)26-19(15)23)20-9-10-27-18(20)12-5-7-14(8-6-12)21(24)25/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULXHMRAVGTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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